

Limit of detection and quantification for Octanoic acid-d5 methods

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Compound of Interest

Compound Name: Octanoic acid-d5

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A comprehensive guide to the analytical limits for the detection and quantification of octanoic acid, with a focus on deuterated variants like **Octanoic acid-d5**, is essential for researchers in metabolomics, drug development, and clinical diagnostics. This document provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for octanoic acid and related deuterated fatty acids, based on established analytical methods.

While **Octanoic acid-d5** is predominantly utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, understanding its detection limits is crucial for method validation and ensuring the reliability of experimental data.^{[1][2]} This guide summarizes the available data for closely related deuterated fatty acids and non-deuterated octanoic acid to provide a robust point of reference.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of analytical methods for fatty acids can vary significantly based on the sample matrix, instrumentation, and sample preparation techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common high-sensitivity methods employed.

Below is a summary of reported LOD and LOQ values for deuterated and non-deuterated fatty acids to provide a comparative performance overview.

Analyte	Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
d7-Stearic Acid (C18:0)	HPLC-ESI-MS	Plasma	100 nM	-	[3]
d7-Oleic Acid (C18:1)	HPLC-ESI-MS	Plasma	100 nM	-	[3]
Nitrated Fatty Acids	LC-MS/MS	Human Plasma	-	2 nM	[4]
Palmitic Acid (C16:0)	LC-MS/MS	-	0.5 ng/mL	1.5 ng/mL	[5]
Stearic Acid (C18:0)	LC-MS/MS	-	0.5 ng/mL	1.5 ng/mL	[5]
Oleic Acid (C18:1)	LC-MS/MS	-	0.5 ng/mL	1.5 ng/mL	[5]
Linoleic Acid (C18:2)	LC-MS/MS	-	1.0 ng/mL	3.0 ng/mL	[5]
Various Fatty Acids	GC-MS	-	0.05 - 1.0 pg	-	[6]

Note: Direct LOD/LOQ values for **Octanoic acid-d5** as a primary analyte are not readily available in published literature, as it is most commonly used as an internal standard.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. The following sections outline typical experimental protocols for the analysis of fatty acids using LC-MS/MS.

Sample Preparation: Lipid Extraction and Saponification

- Lipid Extraction from Plasma/Serum:

- To 100 µL of plasma or serum, add 10 µL of the deuterated internal standard mixture (including **Octanoic acid-d5**).
- Add 1.5 mL of a 2:1 (v/v) mixture of chloroform and methanol.
- Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
- Collect the lower organic phase.
- Dry the extract under a gentle stream of nitrogen.[\[5\]](#)
- Saponification for Total Fatty Acid Analysis:
 - Reconstitute the dried lipid extract in 1 mL of 0.5 M potassium hydroxide (KOH) in methanol.
 - Incubate the mixture at 60°C for 1 hour.
 - Acidify the solution with 0.5 mL of 1 M hydrochloric acid (HCl).
 - Extract the fatty acids twice with 2 mL of hexane.[\[5\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

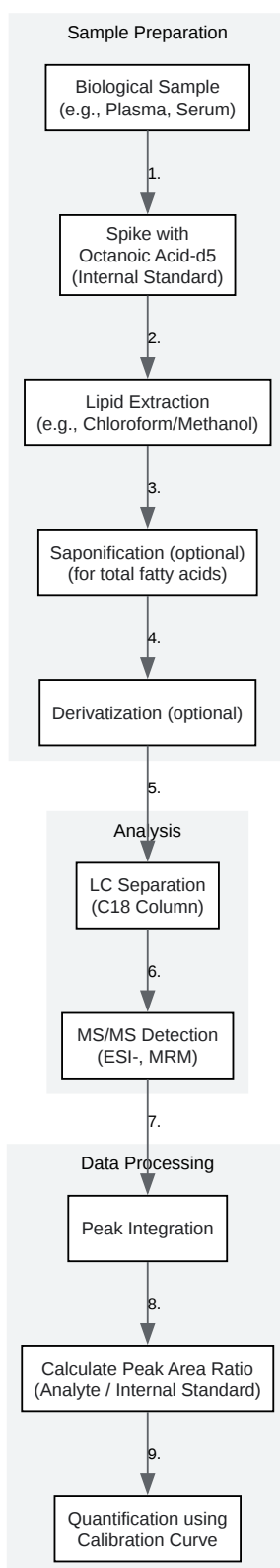
The following are typical parameters that can be optimized for specific instruments and analytes:

- LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[\[5\]](#)
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[\[5\]](#)
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.[\[5\]](#)

- Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
- Flow Rate: 0.3-0.5 mL/min.[5]
- Column Temperature: 40-50°C.[5]
- Injection Volume: 5-10 µL.[5]
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of fatty acids using a deuterated internal standard like **Octanoic acid-d5**.



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Caption: Workflow for Fatty Acid Quantification using a Deuterated Internal Standard.

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